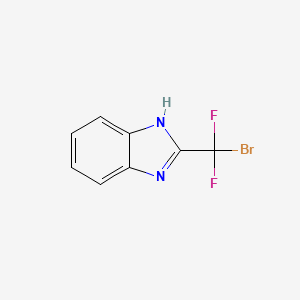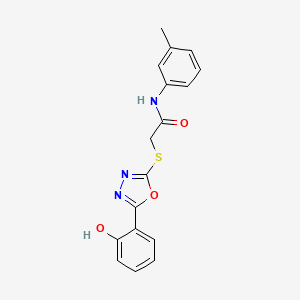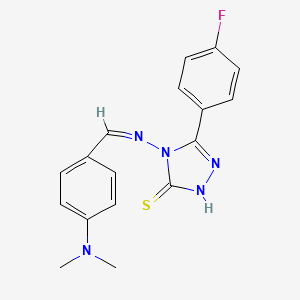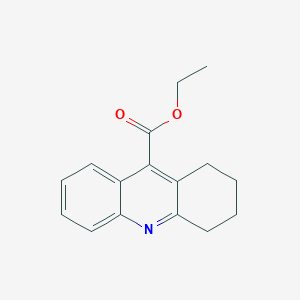
Ethyl 1,2,3,4-tetrahydroacridine-9-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1,2,3,4-tetrahydroacridine-9-carboxylate is a derivative of acridine, a heterocyclic organic compound known for its wide range of applications in medicinal chemistry. Acridine derivatives, including this compound, are known for their ability to intercalate with DNA, making them valuable in various therapeutic and diagnostic applications .
Vorbereitungsmethoden
The synthesis of Ethyl 1,2,3,4-tetrahydroacridine-9-carboxylate typically involves the Friedländer condensation reaction. This reaction is performed by condensing 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Analyse Chemischer Reaktionen
Ethyl 1,2,3,4-tetrahydroacridine-9-carboxylate undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
Ethyl 1,2,3,4-tetrahydroacridine-9-carboxylate has several scientific research applications:
Wirkmechanismus
The primary mechanism of action of Ethyl 1,2,3,4-tetrahydroacridine-9-carboxylate involves DNA intercalation. The planar structure of the acridine ring allows it to insert between DNA base pairs, disrupting the DNA structure and inhibiting the activity of DNA-dependent enzymes . This intercalation can lead to DNA strand breaks and apoptosis in cancer cells . Additionally, it can inhibit acetylcholinesterase by binding to the active site of the enzyme, preventing the breakdown of acetylcholine and enhancing cholinergic transmission .
Vergleich Mit ähnlichen Verbindungen
Ethyl 1,2,3,4-tetrahydroacridine-9-carboxylate can be compared with other acridine derivatives such as:
Tacrine (9-amino-1,2,3,4-tetrahydroacridine): Used in the treatment of Alzheimer’s disease but has higher liver toxicity.
Acridone: A simpler derivative with similar DNA intercalating properties but less potent biological activity.
Quinacrine: Another acridine derivative used as an antimalarial and anticancer agent.
This compound is unique due to its specific ester functional group, which can be hydrolyzed to produce carboxylic acid derivatives with different biological activities .
Eigenschaften
Molekularformel |
C16H17NO2 |
|---|---|
Molekulargewicht |
255.31 g/mol |
IUPAC-Name |
ethyl 1,2,3,4-tetrahydroacridine-9-carboxylate |
InChI |
InChI=1S/C16H17NO2/c1-2-19-16(18)15-11-7-3-5-9-13(11)17-14-10-6-4-8-12(14)15/h3,5,7,9H,2,4,6,8,10H2,1H3 |
InChI-Schlüssel |
FCDCFMGDEPEFRP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C2CCCCC2=NC3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


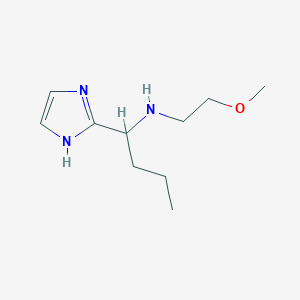
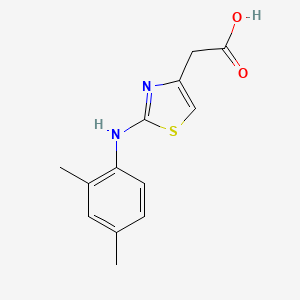
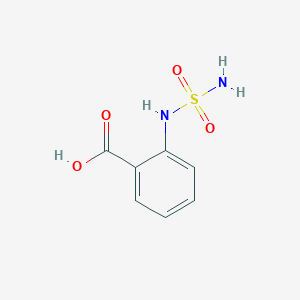
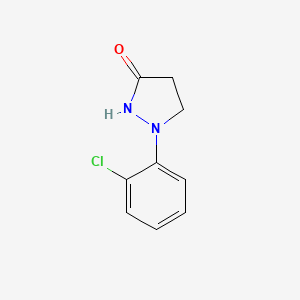
![2-(2-Methyl-5-nitrobenzylthio)-1H-benzo[d]imidazole](/img/structure/B15053684.png)
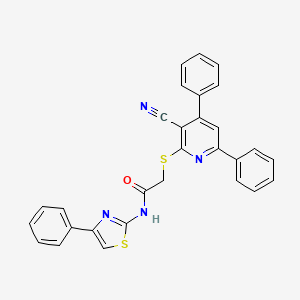
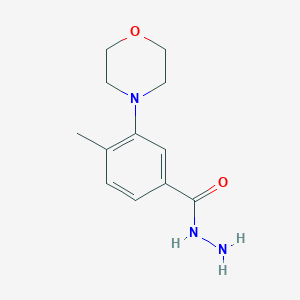
![tert-Butyl 3-methyl-5-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B15053700.png)
![3-(o-Tolyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B15053703.png)
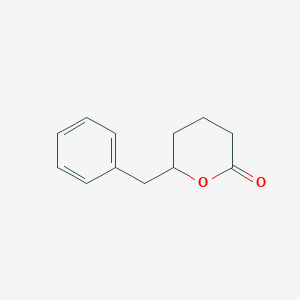
![4-[(Azetidin-1-yl)methyl]-3-fluoroaniline](/img/structure/B15053718.png)
